1-(2-Chloropyridin-4-yl)piperazine
CAS No.: 854159-45-8
Cat. No.: VC3751966
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854159-45-8 |
|---|---|
| Molecular Formula | C9H12ClN3 |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 1-(2-chloropyridin-4-yl)piperazine |
| Standard InChI | InChI=1S/C9H12ClN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
| Standard InChI Key | CVBPSGWUINXSQC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC(=NC=C2)Cl |
| Canonical SMILES | C1CN(CCN1)C2=CC(=NC=C2)Cl |
Introduction
Chemical Structure and Properties
1-(2-Chloropyridin-4-yl)piperazine possesses distinctive structural features that contribute to its chemical reactivity and biological properties. The compound consists of a piperazine ring connected to a 2-chloropyridine moiety, creating a structural arrangement conducive to various chemical modifications and biological interactions.
Molecular Structure
The molecular structure of 1-(2-Chloropyridin-4-yl)piperazine comprises a pyridine ring substituted at position 2 with a chlorine atom and connected at position 4 to a piperazine ring. This arrangement creates a unique spatial configuration that influences its chemical behavior and biological activities.
The compound exhibits a planar structure due to the aromaticity of the chloropyridine ring, which significantly affects its reactivity and interaction with biological targets. The piperazine ring adopts a chair conformation, positioning the nitrogen atoms in spatial orientations favorable for interactions with receptors or enzymes.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1-(2-Chloropyridin-4-yl)piperazine
The chemical properties of 1-(2-Chloropyridin-4-yl)piperazine are largely influenced by the nucleophilic nitrogen atoms in the piperazine ring and the electrophilic nature of the chloropyridine moiety. These features enable the compound to participate in various chemical reactions, including nucleophilic substitution, alkylation, and acylation, making it a versatile building block for the synthesis of more complex molecular structures.
Synthesis Methods
The synthesis of 1-(2-Chloropyridin-4-yl)piperazine involves several established methodologies, with nucleophilic substitution reactions being the most commonly employed approach. These synthetic routes can be optimized through careful selection of reaction conditions and reagents to maximize yield and purity.
Nucleophilic Substitution Reactions
The primary method for synthesizing 1-(2-Chloropyridin-4-yl)piperazine involves the reaction of 2-chloropyridine with piperazine. This nucleophilic aromatic substitution reaction occurs preferentially at the 4-position of the pyridine ring, leading to the formation of the desired product. The reaction typically requires the presence of a base, such as potassium carbonate, to neutralize the hydrogen chloride generated during the reaction process.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom in piperazine on the electrophilic carbon at position 4 of the chloropyridine ring, followed by the elimination of a chloride ion. This process is facilitated by the electron-withdrawing effect of the nitrogen atom in the pyridine ring, which increases the electrophilicity of the carbon atoms in the ring.
Alternative Synthesis Approaches
An alternative approach involves reductive amination, where the aldehyde form of 2-chloropyridine reacts with piperazine in the presence of a reducing agent such as sodium borohydride. This method can be particularly useful when direct nucleophilic substitution presents challenges due to steric or electronic factors.
| Parameter | Optimal Conditions | Effect on Synthesis | Reference |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | Enhances substitution process | |
| Temperature | Elevated temperatures | Improves reaction rate | |
| Base | Potassium carbonate | Neutralizes HCl formed | |
| Reactor Type | Continuous flow reactors | Improves efficiency in industrial settings | |
| Molar Ratios | Not specified in sources | Affects yield and selectivity | - |
| Reaction Time | Not specified in sources | Influences completion and side reactions | - |
Chemical Reactions and Reactivity
1-(2-Chloropyridin-4-yl)piperazine can participate in various chemical reactions, primarily due to the nucleophilic character of the piperazine nitrogen and the reactive sites on the chloropyridine moiety. These reactions enable the compound to serve as a versatile building block for the synthesis of more complex structures with targeted properties.
Nucleophilic Substitution Reactions
The unsubstituted nitrogen atom in the piperazine ring can participate in nucleophilic substitution reactions with various electrophiles, including alkyl halides, acid chlorides, and anhydrides. These reactions lead to N-substituted derivatives with modified physical, chemical, and biological properties. The selectivity of these reactions can be controlled through careful selection of reaction conditions and reagents.
Alkylation and Acylation
The piperazine nitrogen can undergo alkylation reactions with alkyl halides or tosylates, leading to N-alkylated derivatives. Similarly, acylation reactions with acid chlorides or anhydrides result in N-acylated products. These modifications can significantly alter the compound's lipophilicity, hydrogen-bonding capacity, and biological activity, making them valuable approaches for structure-activity relationship studies.
Reactions at the Chloropyridine Moiety
| Reaction Type | Reagents | Products | Potential Applications | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, Tosylates | N-alkylated derivatives | Receptor modulators | |
| N-Acylation | Acid chlorides, Anhydrides, DCC | N-acylated derivatives | Enzyme inhibitors | |
| Nucleophilic Substitution at Cl | Amines, Thiols, Alcohols | Di-substituted derivatives | Enhanced bioactivity | |
| Oxidation | Not specified in sources | N-oxides | Metabolite studies | |
| Reduction | Not specified in sources | Reduced derivatives | Modified activity profile |
These chemical transformations provide a platform for developing a library of analogues with diverse properties, enabling systematic exploration of structure-activity relationships and optimization of biological activities for specific therapeutic targets.
Biological Activities and Applications
1-(2-Chloropyridin-4-yl)piperazine has demonstrated significant potential in various biological applications, particularly in the fields of medicinal chemistry and drug discovery. Its structural features enable interaction with multiple biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
The compound has shown promising antimicrobial properties, potentially acting against various bacterial and fungal pathogens. While the specific mechanisms of action remain under investigation, the antimicrobial activity may involve interaction with essential enzymes or disruption of cell membrane integrity in microorganisms.
The structural modification of 1-(2-Chloropyridin-4-yl)piperazine through functionalization of the piperazine nitrogen or substitution of the chlorine atom can lead to derivatives with enhanced antimicrobial potency and spectrum of activity. These modifications provide opportunities for developing new antimicrobial agents with improved efficacy against resistant strains.
Anticancer Properties
Research has indicated that 1-(2-Chloropyridin-4-yl)piperazine and its derivatives may possess anticancer activities through various mechanisms, including inhibition of cancer cell proliferation or modulation of signaling pathways involved in tumorigenesis. The compound may interact with specific enzymes or receptors associated with cancer progression, offering potential avenues for anticancer drug development.
The anticancer properties of the compound can be optimized through systematic structural modifications guided by structure-activity relationship studies. Such modifications can enhance potency, selectivity, and pharmacokinetic properties, potentially leading to the development of more effective anticancer agents.
Applications in Drug Discovery
Table 4: Applications of 1-(2-Chloropyridin-4-yl)piperazine in Drug Discovery
1-(2-Chloropyridin-4-yl)piperazine serves as a valuable building block in medicinal chemistry, particularly in the development of compounds targeting the central nervous system due to the structural similarity with neurotransmitters. Its incorporation into larger molecular structures can lead to compounds with specific receptor binding profiles and therapeutic effects.
The compound's classification as a "Protein Degrader Building Block" suggests its potential application in the emerging field of targeted protein degradation, where small molecules are designed to induce the degradation of disease-causing proteins through the cell's natural protein degradation machinery .
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)piperazine varies depending on the specific biological context and target system. Its interaction with molecular targets such as enzymes, receptors, or signaling pathways underpins its observed biological activities.
Interaction with Biological Targets
The compound's structural features, particularly the piperazine ring and the chloropyridine moiety, enable specific interactions with biological macromolecules. The nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors, while the aromatic systems can engage in π-stacking interactions with aromatic residues in proteins.
These molecular interactions form the basis for the compound's ability to modulate enzyme activity or receptor function, potentially leading to therapeutic effects. The specific targets and binding modes vary according to the biological system and the particular derivative of 1-(2-Chloropyridin-4-yl)piperazine under consideration.
Structure-Activity Relationships
The relationship between the structural features of 1-(2-Chloropyridin-4-yl)piperazine and its biological activities provides valuable insights for rational drug design. Modifications to the basic scaffold can significantly alter binding affinity, selectivity, and pharmacokinetic properties, enabling the development of derivatives with enhanced therapeutic potential.
Research Findings and Future Directions
Research on 1-(2-Chloropyridin-4-yl)piperazine continues to yield valuable insights into its properties, applications, and potential therapeutic uses. Current findings highlight the compound's versatility as a building block in medicinal chemistry and its promise in various therapeutic areas.
Current Research Status
Current research on 1-(2-Chloropyridin-4-yl)piperazine focuses on exploring its full range of biological activities, optimizing synthetic methods for improved efficiency and yield, and developing derivatives with enhanced therapeutic properties. The compound's potential in antimicrobial and anticancer applications remains a significant area of investigation, with ongoing efforts to elucidate mechanisms of action and identify specific molecular targets.
The compound's classification as a "Protein Degrader Building Block" suggests an emerging research direction in the field of targeted protein degradation, where it may serve as a component in molecules designed to selectively degrade disease-causing proteins .
Future Research Directions
Future research on 1-(2-Chloropyridin-4-yl)piperazine may explore several promising directions:
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Development of optimized synthetic routes for large-scale production with improved efficiency and reduced environmental impact.
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Comprehensive structure-activity relationship studies to identify key structural features for specific biological activities.
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Design and synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
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Exploration of additional therapeutic applications beyond the currently identified antimicrobial and anticancer activities.
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Detailed investigation of mechanisms of action at the molecular level to guide rational drug design.
These research directions hold promise for expanding the utility of 1-(2-Chloropyridin-4-yl)piperazine in medicinal chemistry and drug discovery, potentially leading to the development of novel therapeutic agents for various diseases.
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